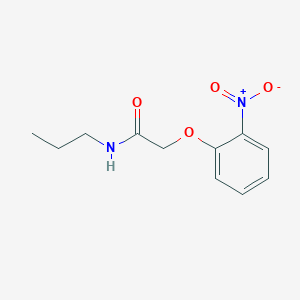
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that binds with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in microglia, astrocytes, and other immune cells. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
Wirkmechanismus
DPA-714 binds to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide on the surface of microglia and other immune cells. Upon binding, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation results in the production and release of proinflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce the production of reactive oxygen species and to activate the inflammasome pathway, which is involved in the production of proinflammatory cytokines. In addition, it has been shown to induce the expression of genes involved in the regulation of apoptosis and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for use in laboratory experiments. It is highly specific for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide and has a high affinity for the protein, which makes it a useful tool for studying microglial activation. It is also relatively easy to synthesize and can be labeled with various radioisotopes for use in imaging studies.
One limitation of DPA-714 is that it is not specific for microglia and also binds to other immune cells, such as astrocytes. This can make it difficult to distinguish between the different cell types in imaging studies. In addition, the use of radiolabeled compounds can be expensive and require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new imaging techniques that can more accurately distinguish between microglia and other immune cells. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Finally, there is ongoing research into the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide in the regulation of immune cell function and the development of new compounds that can modulate its activity.
Synthesemethoden
DPA-714 can be synthesized by reacting 2-fluoroacetophenone with 3,5-dimethylpyrazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been used extensively in scientific research for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. It has been shown to be a highly specific and sensitive marker for microglial activation, which is a hallmark of neuroinflammation.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)

![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

